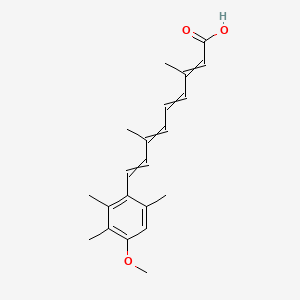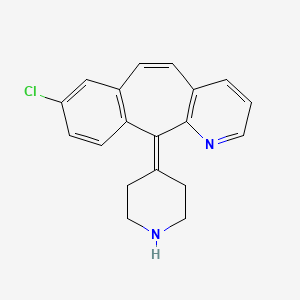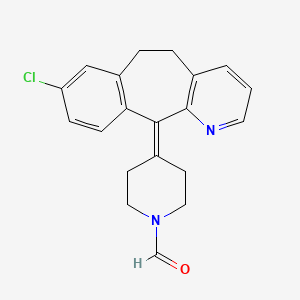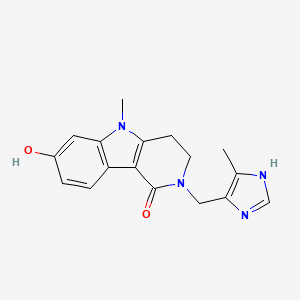
4-Hydroxy-Atomoxetin-Oxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Hydroxy Atomoxetine Oxalate involves several steps. The starting materials include Atomoxetine Hydrochloride, Sodium Hydroxide, Hydrogen Peroxide, Oxalic Acid, Ethanol, and Water. The process involves dissolving Atomoxetine Hydrochloride in water and treating it with Sodium Hydroxide to form Atomoxetine. This is then oxidized with Hydrogen Peroxide in the presence of a catalyst to form 4-Hydroxy Atomoxetine. The 4-Hydroxy Atomoxetine is then dissolved in Ethanol and treated with Oxalic Acid to form 4-Hydroxy Atomoxetine Oxalate.Molecular Structure Analysis
The molecular formula of 4-Hydroxy Atomoxetine Oxalate is C19H23NO6. The molecular weight is 361.40.Chemical Reactions Analysis
The major oxidative metabolite of Atomoxetine is 4-hydroxyatomoxetine . This metabolite is subsequently glucuronidated and excreted in urine . Biotransformation of atomoxetine to 4-hydroxyatomoxetine is primarily mediated by CYP2D6 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Standards
4-Hydroxy-Atomoxetin-Oxalat wird als pharmazeutischer Standard verwendet {svg_1}. Pharmazeutische Standards sind Referenzmaterialien, die zur Kalibrierung von Analysegeräten und zur Validierung von Analysenmethoden verwendet werden. Sie gewährleisten die Genauigkeit und Zuverlässigkeit der Ergebnisse, die aus der pharmazeutischen Analyse erhalten werden {svg_2}.
Ionenchromatographie
Diese Verbindung wird in Anwendungen der Ionenchromatographie (IC) verwendet {svg_3}. IC ist eine analytische Technik, die zur Trennung und Quantifizierung von Anionen und Kationen in wässrigen Proben verwendet wird {svg_4}. Sie kann auf die Umwelt- oder Lebensmittelanalytik und die Qualitätskontrolle angewendet werden {svg_5}.
Synthese von Atomoxetinhydrochlorid
this compound ist nützlich bei der Synthese von Atomoxetinhydrochlorid {svg_6}. Atomoxetinhydrochlorid ist ein selektiver Noradrenalin-Wiederaufnahmehemmer, der zur Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung eingesetzt wird {svg_7}.
Entwicklung neuer kristalliner Formen
Die Verbindung wird bei der Entwicklung neuer kristalliner Formen eingesetzt {svg_8}. Diese neuen Formen können unterschiedliche Eigenschaften aufweisen, z. B. Löslichkeit und Stabilität, die bei der Arzneimittelformulierung von Vorteil sein können {svg_9}.
Isoliertechniken
this compound wird in Isoliertechniken für Atomoxetin-Freibase verwendet {svg_10}. Diese Techniken können bei der Reinigung der Verbindung für die weitere Verwendung wichtig sein {svg_11}.
6. Forschung zur Aktivität des zentralen Nervensystems this compound gehört zu einer Klasse von Verbindungen, die eine Aktivität des zentralen Nervensystems besitzen {svg_12}. Es kann in der Forschung zu Behandlungen für Erkrankungen wie Depression eingesetzt werden {svg_13}.
Wirkmechanismus
Target of Action
4-Hydroxy Atomoxetine Oxalate is the primary oxidative metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . The primary target of 4-Hydroxy Atomoxetine Oxalate is the norepinephrine transporter . It has similar affinity for the norepinephrine transporter as Atomoxetine .
Mode of Action
4-Hydroxy Atomoxetine Oxalate inhibits the norepinephrine transporter, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which is thought to be one of the mechanisms by which the compound exerts its therapeutic effects .
Biochemical Pathways
The formation of 4-Hydroxy Atomoxetine Oxalate is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . This results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .
Pharmacokinetics
4-Hydroxy Atomoxetine Oxalate is rapidly glucuronidated and excreted in urine . The systemic plasma clearance of Atomoxetine is influenced by the activity of CYP2D6 . In extensive metabolizers, Atomoxetine has a plasma half-life of 5.2 hours, while in poor metabolizers, Atomoxetine has a plasma half-life of 21.6 hours . The average steady-state plasma concentrations are approximately 10-fold higher in poor metabolizers compared with extensive metabolizers .
Result of Action
The inhibition of the norepinephrine transporter by 4-Hydroxy Atomoxetine Oxalate leads to an increase in norepinephrine concentration in the synaptic cleft, enhancing neurotransmission . This is thought to improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Action Environment
The action of 4-Hydroxy Atomoxetine Oxalate can be influenced by various environmental factors. For instance, the activity of CYP2D6, which is responsible for the formation of 4-Hydroxy Atomoxetine Oxalate, can be affected by other drugs that are metabolized by the same enzyme . Additionally, the bioavailability and clearance of Atomoxetine can be influenced by the individual’s metabolic capabilities .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Hydroxy Atomoxetine Oxalate is formed through the aromatic ring-hydroxylation of Atomoxetine, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6) . This enzyme is polymorphically expressed, resulting in two distinct populations: extensive metabolizers and poor metabolizers. The interaction between 4-Hydroxy Atomoxetine Oxalate and CYP2D6 is crucial for its formation and subsequent glucuronidation. Additionally, 4-Hydroxy Atomoxetine Oxalate exhibits similar affinity for the norepinephrine transporter as Atomoxetine, making it an equipotent inhibitor .
Cellular Effects
4-Hydroxy Atomoxetine Oxalate influences various cellular processes, particularly in the central nervous system. It increases norepinephrine levels in the synaptic cleft by inhibiting its reuptake, which enhances neurotransmission and improves attention and focus in individuals with ADHD . This compound also affects cell signaling pathways, particularly those involving norepinephrine, and can modulate gene expression related to neurotransmitter synthesis and release .
Molecular Mechanism
At the molecular level, 4-Hydroxy Atomoxetine Oxalate binds to the norepinephrine transporter, inhibiting its function and preventing the reuptake of norepinephrine into presynaptic neurons . This inhibition increases the availability of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Additionally, 4-Hydroxy Atomoxetine Oxalate may interact with other neurotransmitter systems, including dopamine and serotonin, although its primary action is on norepinephrine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy Atomoxetine Oxalate can vary over time. The compound is rapidly glucuronidated and excreted in urine, with its stability and degradation influenced by the activity of CYP2D6 . Long-term studies have shown that 4-Hydroxy Atomoxetine Oxalate can accumulate in poor metabolizers, leading to higher steady-state plasma concentrations compared to extensive metabolizers . This accumulation can result in prolonged therapeutic effects and potential adverse reactions.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 4-Hydroxy Atomoxetine Oxalate are dose-dependent. Higher doses of the compound can lead to increased norepinephrine levels and enhanced therapeutic effects, but may also result in adverse effects such as hyperactivity and cardiovascular changes . Threshold effects have been observed, with low doses providing therapeutic benefits without significant side effects, while high doses can cause toxicity and other adverse reactions .
Metabolic Pathways
4-Hydroxy Atomoxetine Oxalate is primarily metabolized through glucuronidation and excreted in urine . The formation of this compound is mediated by CYP2D6, which hydroxylates the aromatic ring of Atomoxetine. This metabolic pathway is crucial for the clearance of Atomoxetine and its metabolites from the body. Additionally, 4-Hydroxy Atomoxetine Oxalate can influence metabolic flux and alter the levels of other metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, 4-Hydroxy Atomoxetine Oxalate is transported and distributed through various mechanisms. It is highly bound to plasma albumin, which facilitates its distribution in total body water . The compound’s affinity for the norepinephrine transporter also influences its localization and accumulation in adrenergic neurons, where it exerts its therapeutic effects .
Subcellular Localization
4-Hydroxy Atomoxetine Oxalate is primarily localized in the synaptic cleft and presynaptic neurons, where it inhibits the norepinephrine transporter . This subcellular localization is essential for its function as a norepinephrine reuptake inhibitor. Additionally, the compound may undergo post-translational modifications that influence its targeting to specific cellular compartments and organelles .
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis pathway for 4-Hydroxy Atomoxetine Oxalate involves the conversion of Atomoxetine Hydrochloride to 4-Hydroxy Atomoxetine, followed by its reaction with Oxalic Acid to form the oxalate salt.", "Starting Materials": [ "Atomoxetine Hydrochloride", "Sodium Hydroxide", "Hydrogen Peroxide", "Oxalic Acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Atomoxetine Hydrochloride is dissolved in water and treated with Sodium Hydroxide to form Atomoxetine.", "Step 2: Atomoxetine is then oxidized with Hydrogen Peroxide in the presence of a catalyst to form 4-Hydroxy Atomoxetine.", "Step 3: 4-Hydroxy Atomoxetine is dissolved in Ethanol and treated with Oxalic Acid to form 4-Hydroxy Atomoxetine Oxalate.", "Step 4: The product is filtered, washed with Ethanol, and dried to yield 4-Hydroxy Atomoxetine Oxalate." ] } | |
CAS-Nummer |
457634-21-8 |
Molekularformel |
C19H23NO6 |
Molekulargewicht |
361.40 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)








